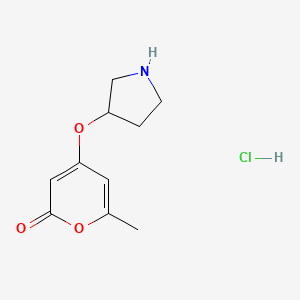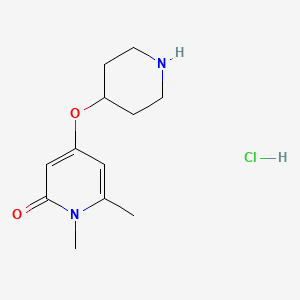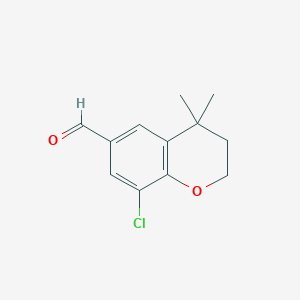![molecular formula C13H6Cl2F3N3 B1432371 2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine CAS No. 1630096-66-0](/img/structure/B1432371.png)
2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine
Übersicht
Beschreibung
“2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine” is a chemical compound with the CAS Number: 1630096-66-0 . It has a molecular weight of 332.11 . The IUPAC name for this compound is 8-chloro-3-(6-chloropyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine .
Synthesis Analysis
A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which could potentially include the compound . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high-yielding, and environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H6Cl2F3N3/c14-9-3-8(13(16,17)18)6-21-10(9)5-20-12(21)7-1-2-11(15)19-4-7/h1-6H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Applications
This compound, due to its structural similarity to imidazo[1,5-a]pyridines, may exhibit a range of bioactivities. Imidazo[1,5-a]pyridines are known for their antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, this compound could be a valuable scaffold for developing new therapeutic agents.
Organic Synthesis: Building Block for Heterocyclic Compounds
The compound can serve as a precursor for synthesizing various heterocyclic compounds. Its chloro and trifluoromethyl groups make it a reactive intermediate for constructing more complex molecules, which are often found in pharmaceuticals and agrochemicals .
Material Science: Fluorinated Pyridines in Liquid Crystals
Fluorinated pyridines, such as this compound, are often used in the synthesis of liquid crystals. Their strong electronegativity and ability to form stable compounds can lead to materials with unique electro-optical properties .
Environmental Chemistry: Tracers for Atmospheric Studies
Compounds with trifluoromethyl groups, like this one, can act as tracers in atmospheric chemistry studies due to their stability and distinct spectral signatures. They can help in tracking pollution dispersion and transformation .
Agricultural Chemistry: Synthesis of Pesticides
The structural motif of trifluoromethylpyridines is key in the synthesis of modern pesticides. This compound could be used to develop new pesticides with improved efficacy and reduced environmental impact .
Analytical Chemistry: Standards and Reagents
Due to its well-defined structure and purity, this compound can be used as a standard or reagent in analytical chemistry applications, aiding in the identification and quantification of similar compounds .
Chemical Education: Research and Teaching
In academic settings, this compound can be used to demonstrate the synthesis and reactivity of fluorinated heterocycles, serving as a practical example for teaching advanced organic chemistry concepts .
Pharmaceutical Development: Drug Design and Discovery
The compound’s unique structure makes it a candidate for drug design and discovery processes, particularly in the search for molecules with specific binding affinities to target proteins involved in disease pathways .
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
8-chloro-3-(6-chloropyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3/c14-9-3-8(13(16,17)18)6-21-10(9)5-20-12(21)7-1-2-11(15)19-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKPDAKCBOFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)












